

An In-depth Technical Guide to 2-Propylcyclopentan-1-one and its Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Propylcyclopentanone*

Cat. No.: *B073189*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-propylcyclopentan-1-one, a saturated monocyclic ketone. The document details its chemical identity, including various synonyms and key physicochemical properties. Furthermore, it outlines a representative experimental protocol for the synthesis of 2-alkylcyclopentanones, a class of compounds to which 2-propylcyclopentan-1-one belongs. While specific biological signaling pathways for this compound are not extensively documented in current literature, this guide presents a generalized experimental workflow for its synthesis and purification, which is a critical aspect for research and development in medicinal chemistry and materials science.

Chemical Identity and Properties

2-Propylcyclopentan-1-one is a well-defined chemical entity with several identifiers and a distinct set of physical and chemical properties. These are crucial for its application in research and synthesis.

Synonyms:

- [2-Propylcyclopentanone](#)^[1]
- Cyclopentanone, 2-propyl-[¹]
- NSC 73947^[2]

- 1193-70-0 (CAS Number)[\[1\]](#)
- DTXSID80333782[\[1\]](#)
- EINECS 218-042-5[\[2\]](#)

A comprehensive list of depositor-supplied synonyms is available through the PubChem database.[\[1\]](#)

Quantitative Data Summary:

The following table summarizes the key quantitative data for 2-propylcyclopentan-1-one.

Property	Value	Source
IUPAC Name	2-propylcyclopentan-1-one	PubChem [1]
CAS Number	1193-70-0	PubChem [1]
Molecular Formula	C ₈ H ₁₄ O	PubChem [1]
Molecular Weight	126.20 g/mol	PubChem [1]
Exact Mass	126.104465066 Da	PubChem [1]
Boiling Point	183°C (estimate)	LookChem [3]
Density	0.9017 g/cm ³	LookChem [3]
Flash Point	56.9°C	LookChem [3]
Refractive Index	1.4429	LookChem [3]

Experimental Protocols: Synthesis of 2-Alkylcyclopentanones

While a specific, detailed protocol for the synthesis of 2-propylcyclopentan-1-one is not readily available in a single source, a general and effective method involves the one-pot cascade reaction of a cyclopentanone with an aldehyde. This approach is advantageous as it combines

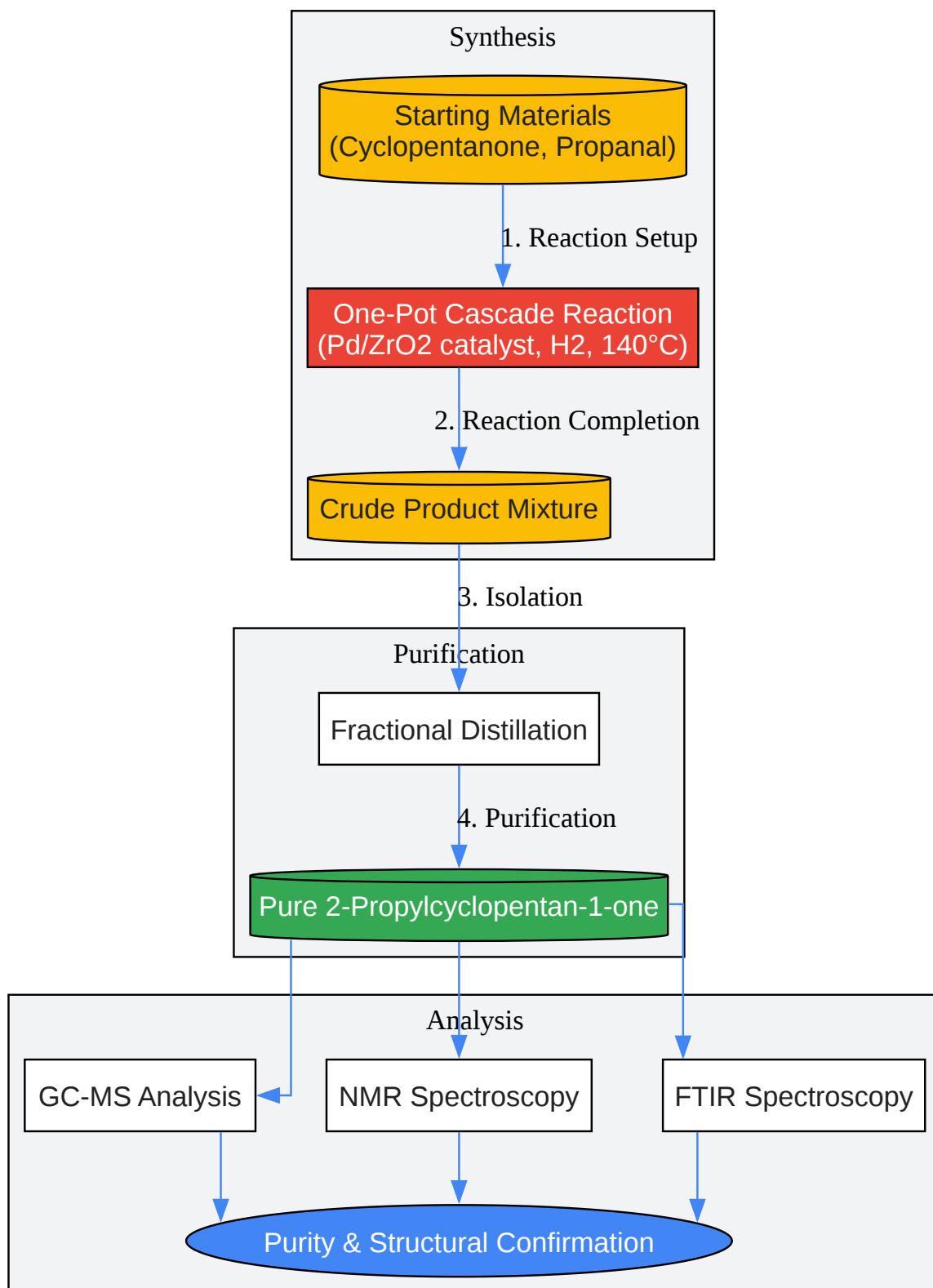
multiple reaction steps into a single procedure, improving efficiency. The following protocol is a representative example for the synthesis of 2-alkylcyclopentanones.

One-Pot Synthesis of 2-Alkyl Cycloketones on a Bifunctional Pd/ZrO₂ Catalyst

This protocol is adapted from a general method for the synthesis of 2-alkyl cycloketones.[\[4\]](#)

Materials:

- Cyclopentanone
- Propanal (as the aldehyde precursor for the propyl group)
- Bifunctional Pd/ZrO₂ catalyst
- Nitrogen (N₂) gas
- Hydrogen (H₂) gas
- Autoclave reactor
- Stirring apparatus
- Heating system
- Separation and purification equipment (e.g., distillation apparatus)


Procedure:

- **Reactor Setup:** Charge a 250 mL autoclave with cyclopentanone (0.55 mol), propanal (0.25 mol), and the bifunctional Pd/ZrO₂ catalyst (3.7 g).
- **Inerting the Atmosphere:** Displace the oxygen in the autoclave by purging three times sequentially with nitrogen (0.2 MPa) and hydrogen (0.5 MPa).
- **Pressurization:** Charge the autoclave with hydrogen gas to a pressure of 3.5 MPa at room temperature.

- Reaction: Heat the reaction mixture to 140°C while stirring at 400 rpm. Maintain the reaction for 400 minutes.
- Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature naturally and carefully vent the hydrogen pressure.
- Product Isolation and Purification: The resulting mixture contains the desired 2-propylcyclopentan-1-one. The product can be isolated and purified using standard laboratory techniques such as distillation.

Experimental Workflow and Logical Relationships

Due to the limited information on specific biological signaling pathways for 2-propylcyclopentan-1-one, the following diagram illustrates a generalized experimental workflow for the synthesis and characterization of 2-alkylcyclopentanones. This workflow is fundamental for any research involving this class of compounds.

[Click to download full resolution via product page](#)

Caption: Synthesis and Analysis Workflow for 2-Propylcyclopentan-1-one.

Biological and Other Applications

While detailed studies on the specific biological activities of 2-propylcyclopentan-1-one are scarce, the broader class of 2-alkylcyclopentanones has found applications in the fragrance industry.^[5] For instance, related compounds are used as fragrance ingredients in various consumer products.^[6] The toxicological and dermatological profiles of some 2-alkylcyclopentanones have been reviewed in the context of their use as fragrance materials.^[7]

Furthermore, the cyclopentanone and cyclopentenone structural motifs are present in a variety of natural products that exhibit a range of biological activities, including anti-inflammatory and cytostatic effects.^[8] This suggests that 2-propylcyclopentan-1-one and its derivatives could be of interest for further investigation in drug discovery and development.

In conclusion, 2-propylcyclopentan-1-one is a readily synthesizable compound with potential applications in various fields. The provided technical information serves as a valuable resource for researchers and professionals working with this and related molecules. Further studies are warranted to fully elucidate its biological profile and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Propylcyclopentanone | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The MetaCyc database of metabolic pathways and enzymes and the BioCyc collection of pathway/genome databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pure.rug.nl [pure.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]

- 7. Fragrance material review on 2-(p-Menth-1-ene-10-yl) cyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Propylcyclopentan-1-one and its Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073189#synonyms-for-2-propylcyclopentan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com